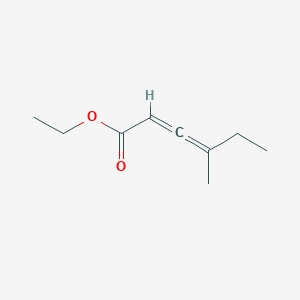

Ethyl 4-methylhexa-2,3-dienoate

Description

Conceptualization within the Allene (B1206475) Class of Unsaturated Esters

Allenes are compounds containing a carbon atom that is connected to two other carbon atoms by double bonds. This arrangement results in a linear geometry of the central carbon and a perpendicular orientation of the substituents on the terminal carbons. When an ester group is conjugated with this allene system, as in Ethyl 4-methylhexa-2,3-dienoate, the electronic properties of the molecule are significantly influenced, making it a valuable synthon in organic synthesis. The presence of both the allene and ester functionalities provides multiple sites for chemical transformations.

Allenes, once considered mere chemical curiosities, have emerged as pivotal intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. organic-chemistry.orgresearchgate.net Their unique axial chirality and diverse reactivity make them attractive targets for methodological development in organic synthesis. nih.gov

Broad Significance as a Strategic Synthetic Intermediate

The strategic importance of this compound lies in its potential to serve as a precursor to a wide array of more complex molecular architectures. Allenic esters are known to participate in various transformations, including cycloaddition reactions, nucleophilic additions, and rearrangements, often with a high degree of stereocontrol. organic-chemistry.orgnih.gov

One of the most powerful methods for the synthesis of substituted allenes involves the 1,4-addition of organocuprates to α,β-acetylenic esters. masterorganicchemistry.comlibretexts.orgwikipedia.orgacs.org This reaction, in principle, allows for the introduction of a variety of substituents at the 4-position of the resulting allene. For the specific case of this compound, the addition of a methyl group from an appropriate organocuprate reagent to an ethyl pent-2-ynoate precursor would be a plausible synthetic route. The stereochemical outcome of such additions is a critical aspect, often leading to the formation of a new stereocenter with high selectivity. masterorganicchemistry.com

The resulting allenic ester can then be further functionalized. For instance, the double bonds of the allene can undergo various addition reactions, and the ester group can be hydrolyzed or converted into other functional groups, opening avenues for the synthesis of diverse and complex target molecules.

Evolution of Research Perspectives on Allenic Esters

The scientific community's perception of allenes, and by extension allenic esters, has undergone a significant transformation. Initially viewed as unstable and synthetically challenging, they are now recognized as versatile and powerful building blocks in modern organic synthesis. researchgate.net Research has increasingly focused on developing new catalytic and stereoselective methods for their synthesis and subsequent transformations. nih.gov

Recent advancements have highlighted the utility of allenic esters in domino reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and complex ring systems. organic-chemistry.org The development of catalytic asymmetric transformations involving allenes is a particularly active area of research, aiming to produce enantiomerically pure compounds for applications in medicinal chemistry and materials science. nih.gov The ongoing exploration of the reactivity of allenic esters like this compound continues to push the boundaries of synthetic organic chemistry, enabling the construction of previously inaccessible molecular scaffolds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65359-66-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

InChI |

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h7H,4-5H2,1-3H3 |

InChI Key |

NKKCZEGCXRSCSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=CC(=O)OCC)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 4 Methylhexa 2,3 Dienoate and Analogues

Direct Synthetic Routes to Allenic Esters

The direct formation of the allenic ester backbone is a primary goal in synthesis. These routes often involve the construction of the C=C=C framework from more common functional groups.

Esterification Reactions for Dienic Precursors

While the Fischer esterification of a carboxylic acid with an alcohol is a fundamental and direct route to esters, its application to the synthesis of ethyl 4-methylhexa-2,3-dienoate would presuppose the availability of the corresponding 4-methylhexa-2,3-dienoic acid. The synthesis of such allenic acids can be challenging, and they are often less stable than their ester counterparts. Consequently, synthetic strategies in the literature frequently bypass the isolation of the allenic acid, opting instead for methods that generate the allenic ester functionality directly from more accessible precursors. These more common and versatile approaches are detailed in the subsequent sections.

Olefination Strategies (Wittig and Horner-Wadsworth-Emmons) for Dienyl Esters

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for forming carbon-carbon double bonds. nih.gov The HWE reaction, which employs phosphonate (B1237965) carbanions, is particularly effective for synthesizing α,β-unsaturated esters, typically with high selectivity for the (E)-isomer. organic-chemistry.orgwikipedia.org

A sophisticated application of this methodology for allene (B1206475) synthesis involves the reaction of a phosphonate ylide bearing an ester group, such as the one derived from ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, with a disubstituted ketene (B1206846). The ketene, in this case, would be ethylmethylketene, which can be generated in situ. This approach provides direct access to trisubstituted allenic esters. researchgate.net

Another strategy is a double Horner-Wadsworth-Emmons reaction starting from a methylene-bisphosphonate. researchgate.net This method involves a sequential olefination with two different carbonyl compounds.

Plausible HWE Synthesis of this compound:

Ylide Formation: Deprotonation of triethyl phosphonoacetate using a suitable base like sodium hydride (NaH) generates the stabilized phosphonate carbanion.

Reaction with Ketene: The phosphonate carbanion reacts with ethylmethylketene. The ketene can be generated from the corresponding acyl chloride (2-methylbutanoyl chloride) by elimination with a non-nucleophilic base.

Allene Formation: The intermediate adduct undergoes elimination of the phosphate (B84403) byproduct to yield the target allene, this compound. organic-chemistry.orgresearchgate.net

The table below summarizes key aspects of the HWE reaction for synthesizing unsaturated esters.

| Reagent 1 (Phosphonate) | Reagent 2 (Carbonyl) | Base | Key Feature | Product Type |

| Triethyl phosphonoacetate | Aldehyde/Ketone | NaH, BuLi, DBU | Forms (E)-α,β-unsaturated esters with high selectivity. organic-chemistry.orgwikipedia.org | (E)-Alkenyl Ester |

| Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | Disubstituted Ketene | Mg(II)-mediated | Direct synthesis of trisubstituted allenes. researchgate.net | Allenyl Ester |

| Methylene-bisphosphonate | Aldehyde, then Ketone | KH, LDA | Sequential reaction to build complex alkenes, including allenes. researchgate.net | Allenes |

Propargylic Precursor Transformations to Allenes

The transformation of propargylic precursors is one of the most versatile and widely used methods for synthesizing allenes. These reactions typically involve an SN2' mechanism, where a nucleophile attacks the triple bond at the γ-position, inducing a rearrangement and displacement of a leaving group from the α-position.

A prominent method involves the reduction of propargylic alcohols or their derivatives. For example, treatment of the magnesium or zinc alkoxides of propargylic alcohols with Schwartz's reagent (Cp₂Zr(H)Cl) can generate allenes in high yield. nih.gov This method is attractive as it can proceed with high stereospecificity, transferring the central chirality of a scalemic propargylic alcohol to the axial chirality of the allene product. nih.gov

Another powerful approach uses organocuprates. The reaction of lithium dialkylcuprates with propargylic acetates or sulfonates proceeds via an anti-SN2' pathway to afford trisubstituted allenes. To synthesize this compound via this route, one would need a propargylic precursor that already contains the ester moiety.

The table below outlines several methods for converting propargylic precursors to allenes.

| Propargylic Substrate | Reagent(s) | Catalyst/Mediator | Key Transformation | Ref. |

| Propargylic Alcohol | n-BuLi, then Cp₂Zr(H)Cl | Zirconium | Direct SN2' reduction of the corresponding alkoxide. | nih.gov |

| Propargylic Acetate (B1210297)/Benzoate | Organoindium Reagents | Palladium | anti-Stereospecific SN2' coupling. | organic-chemistry.org |

| Propargylic Phosphate | Alkylboron Compounds | Copper | γ-Selective coupling to form multisubstituted allenes. | organic-chemistry.org |

| Propargylic Ether | Cp₂ZrBu₂ (Negishi Reagent) | Zirconium | β-Alkoxide elimination to form an allenic zirconium intermediate. | organic-chemistry.org |

Catalytic and Stereoselective Synthesis of Allenic Structures

The development of catalytic methods, particularly those that control stereochemistry, has been a major advancement in allene synthesis. These approaches offer efficiency, atom economy, and access to enantiomerically enriched products.

Transition-Metal-Catalyzed Approaches

Transition metals like palladium, rhodium, copper, and gold are exceptional catalysts for constructing allenes. nih.gov Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, propargyl acetates can react with organoaluminum reagents in the presence of a palladium catalyst to produce tri- or tetrasubstituted allenes with high regioselectivity. organic-chemistry.org

Rhodium catalysts have been employed in the enantiospecific synthesis of trisubstituted allenes from chiral propargylic benzoates and arylboronic acids. organic-chemistry.org While this specific example involves arylboronic acids, it highlights the potential of rhodium catalysis for creating complex allenes from propargylic precursors.

A plausible route to an analogue of the target compound could involve the palladium-catalyzed reaction of a propargylic carbonate derived from 4-methylhex-1-yn-3-ol with an appropriate organometallic reagent under a carbon monoxide atmosphere (carbonylation), which can directly install the ethyl ester group.

Stereocontrolled Functionalization of Allene Systems

The non-planar arrangement of substituents along the C=C=C axis means that 1,3-disubstituted or higher substituted allenes can exhibit axial chirality. The synthesis of a single enantiomer of a chiral allene is a significant synthetic challenge that has been addressed by several sophisticated strategies.

A primary strategy involves the use of enantioenriched propargylic alcohols. The central-to-axial chirality transfer during SN2' reactions is a key concept. As mentioned, the reduction of chiral propargylic alcohols with Cp₂Zr(H)Cl proceeds with high stereospecificity, making it a valuable method for synthesizing optically active allenes. nih.gov Similarly, copper-catalyzed coupling of propargylic phosphates with organoboron reagents organic-chemistry.org and palladium-catalyzed coupling of propargylic esters with organoindium reagents occur stereospecifically. organic-chemistry.org

More recently, organocatalysis has emerged as a powerful tool. Chiral phosphoric acids (CPAs) have been used to catalyze the dehydrative reaction between propargylic alcohols and various nucleophiles. nih.govacs.org In these reactions, the CPA protonates the propargylic alcohol, facilitating the loss of water to form a vinyl cation or an allenyl-p-quinone methide intermediate in situ. The chiral conjugate base of the acid then controls the facial selectivity of the nucleophilic attack, leading to the formation of an axially chiral allene with high enantioselectivity. nih.govacs.orgresearchgate.net

The table below summarizes modern stereoselective methods for allene synthesis.

| Precursor | Reagent(s) | Catalyst/Promoter | Stereocontrol Method | Ref. |

| Enantioenriched Propargylic Alcohol | Mg or Zn alkoxide, then Cp₂Zr(H)Cl | Zirconium | Central-to-axial chirality transfer via syn-reduction. | nih.gov |

| Racemic Propargylic Alcohol | Thiazolone or Azlactone | Chiral Phosphoric Acid (CPA) | Dynamic kinetic asymmetric 1,8-conjugate addition. | acs.org |

| Enantioenriched Propargylic Ester | Triorganoindium reagent | Palladium | anti-SN2' substitution with central-to-axial chirality transfer. | organic-chemistry.org |

| Propargylic Dichloride | Grignard Reagent (R-MgX) | Copper/Chiral Ligand | Enantioselective SN2' substitution. | organic-chemistry.org |

Advanced Reaction Mechanisms and Reactivity Profiles of Ethyl 4 Methylhexa 2,3 Dienoate

Cycloaddition Chemistry

The electron-deficient nature of the allene (B1206475) system in Ethyl 4-methylhexa-2,3-dienoate, a consequence of the withdrawing effect of the ethyl ester group, makes it an excellent participant in a range of cycloaddition reactions. These reactions provide powerful methods for the construction of complex cyclic and bicyclic frameworks.

Diels-Alder Reactions: Scope and Selectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org In the context of this compound, the allene can act as the dienophile, reacting with a conjugated diene. The scope of this reaction is broad, accommodating a variety of dienes, and the selectivity of the reaction can be finely tuned through the use of catalysts.

The reactivity and selectivity of Diels-Alder reactions involving allenoates like this compound can be significantly enhanced and controlled through catalysis. Lewis acids are particularly effective in this regard. nih.gov By coordinating to the carbonyl oxygen of the ester group, a Lewis acid increases the electron deficiency of the allene system, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govd-nb.info This electronic perturbation accelerates the reaction and can profoundly influence its stereochemical outcome. nih.gov

Quantum chemical studies on the Lewis acid-catalyzed Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) have shown that the activation energies systematically decrease with increasing strength of the Lewis acid. nih.gov This acceleration is attributed to a diminished Pauli repulsion between the π-electron systems of the diene and the dienophile. nih.gov

Brønsted acids can also serve as effective catalysts for cycloaddition reactions. While less common for standard Diels-Alder reactions of allenoates, their utility has been demonstrated in related transformations, where they can modulate the reactivity of excited-state organic reactions. nih.gov

A study on the cycloaddition of 4-methyl-2,4-pentadienol, a compound structurally related to the parent acid of this compound, highlighted the use of a bimetallic Lewis acid complex with H8-BINOL for a catalytic, asymmetric Diels-Alder reaction. mdpi.com This demonstrates the potential for achieving high levels of stereocontrol in related systems.

The reaction of an unsymmetrical diene with an unsymmetrical dienophile, such as this compound, can lead to the formation of different regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, in normal electron-demand Diels-Alder reactions, the most favorable interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. ias.ac.in The reaction proceeds to favor the constitutional isomer that results from the alignment of the atoms with the largest orbital coefficients in the HOMO and LUMO. ias.ac.in

For allenoates, the stereochemical outcome of the Diels-Alder reaction is also a critical aspect. The approach of the diene to the dienophile can lead to either endo or exo products. In many Lewis acid-catalyzed Diels-Alder reactions, the endo product is favored due to secondary orbital interactions. rsc.org However, the steric bulk of the Lewis acid can also play a crucial role, with bulkier catalysts sometimes favoring the formation of the exo product. nih.gov

In reactions involving chiral allenes, the axial chirality of the allene can be transferred to the point chirality of the newly formed stereocenters in the cycloadduct. Research on the Diels-Alder reactions of allenoic acid derivatives with cyclopentadiene (B3395910) has shown that acyclic derivatives, in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl2), yield the endo products with high preference and excellent diastereoselectivity. organic-chemistry.org

Below is a representative table illustrating the effect of Lewis acid catalysis on the Diels-Alder reaction of a related allenoate system.

| Diene | Dienophile | Lewis Acid | Product(s) | Yield (%) | d.r. (endo:exo) |

| Cyclopentadiene | Methyl 2,3-butadienoate | None | Cycloadduct | - | - |

| Cyclopentadiene | Methyl 2,3-butadienoate | EtAlCl₂ | endo-cycloadduct | 95 | >95:5 |

| Isoprene | Methyl 2,3-butadienoate | EtAlCl₂ | Regioisomeric cycloadducts | 88 | - |

This table presents representative data for a model allenoate system to illustrate general principles.

Intramolecular Cyclizations and Cycloisomerizations

This compound, with its extended unsaturation, can undergo intramolecular cyclization reactions, providing access to a variety of cyclic structures. These reactions can be promoted by heat, light, or catalysts. For instance, gold-catalyzed cyclization of allene-substituted malonate esters has been shown to produce β,γ-unsaturated δ-lactones through the nucleophilic attack of the ester moiety on the allene. youtube.com

Furthermore, allenoates can participate in intramolecular cycloisomerization reactions. These transformations often involve the rearrangement of the π-system to form new cyclic frameworks. For example, gold(I)-catalyzed isomerization of allenyl carbinol esters leads to functionalized 1,3-butadien-2-ol esters via a 1,3-shift of the ester group. nih.gov

[2+2] Cycloadditions and Cyclobutane (B1203170) Formation from Allenes

The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings, and allenes are excellent substrates for this transformation. researchgate.net this compound can react with alkenes to form cyclobutane derivatives. These reactions can be initiated thermally, photochemically, or through catalysis.

Lewis acid-promoted [2+2] cycloadditions of allenoates with alkenes have been developed, offering advantages such as increased reactivity, higher yields, and improved diastereoselectivity compared to thermal conditions. The use of chiral Lewis acids can also induce enantioselectivity in these reactions.

Intramolecular [2+2] cycloadditions of allenoates tethered to an alkene provide an efficient route to bicyclic systems containing a cyclobutane ring. wikipedia.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst. For instance, intramolecular chirality transfer in the [2+2] cycloaddition of enantiomerically enriched allenoates and alkenes has been achieved using Lewis acid catalysis, with chiral catalysts leading to improved diastereoselectivity. wikipedia.org

A representative data table for a Lewis acid-catalyzed intramolecular [2+2] cycloaddition of a γ-substituted allenoate is shown below.

| Substrate | Lewis Acid | Product | Yield (%) | d.r. |

| (R)-Ethyl 4,5-dimethylhexa-2,3,5-trienoate | EtAlCl₂ | Bicyclic cyclobutane | 75 | 4:1 |

| (R)-Ethyl 4,5-dimethylhexa-2,3,5-trienoate | Chiral Oxazaborolidine | Bicyclic cyclobutane | 85 | 15:1 |

This table is a representative example based on literature for similar γ-substituted allenoates.

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org While this compound itself contains a C=C double bond within the allene system, its direct participation in standard olefin metathesis is not typical. However, if the molecule were to contain an additional, isolated alkene moiety, it could undergo ring-closing metathesis (RCM) or cross-metathesis (CM).

For instance, an enyne metathesis, a related reaction between an alkene and an alkyne, can be used to construct 1,3-diene systems. While not directly applicable to this compound, this highlights the broader utility of metathesis reactions in the synthesis of conjugated systems.

The cross-metathesis of a related compound, methyl (2Z,4E)-4-methylhexadienoate, with terminal alkenes has been reported to yield substituted (2Z,4E)-dienyl esters in good yields. This suggests that if this compound were to be isomerized to a conjugated diene ester, it could potentially undergo similar cross-metathesis reactions.

Cross-Metathesis (CM) with Dienyl Esters

Cross-metathesis (CM) has emerged as a powerful tool for the formation of acyclic carbon-carbon double bonds due to its tolerance of various functional groups and the minimal amount of catalyst required. organic-chemistry.org This method is particularly valuable for synthesizing complex molecules, including natural products. organic-chemistry.org

The success of cross-metathesis reactions heavily relies on the catalyst used. Second-generation Grubbs and Grubbs-Hoveyda catalysts are frequently employed for their efficiency. nih.govbohrium.com For instance, the second-generation Grubbs-Hoveyda catalyst (GH-II) is effective for small-scale reactions, while a fluorous version of the GH-II catalyst has been developed for gram-scale reactions, allowing for easier separation and recycling of the catalyst. nih.govorganic-chemistry.org

Computational studies have been instrumental in understanding the chemo-, regio-, and stereoselectivity of these reactions. bohrium.com By analyzing the stability of intermediates, products, and transition states, researchers can predict the most likely reaction pathway. bohrium.com This computer-aided design approach accelerates the development of catalysts with desired properties. bohrium.com The second-generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand, has been a focal point of these studies. bohrium.com

A notable example involves the use of a ruthenium catalyst in the cross-metathesis of hexa-1,5-dien-3-ol derivatives. organic-chemistry.org The reaction, conducted under argon in refluxing dichloromethane (B109758) with 5 mol% of the catalyst, demonstrates high efficiency. organic-chemistry.org The catalyst for this specific reaction was provided by Dr. R. A. Fisher and Prof. A. H. Hoveyda. organic-chemistry.org

| Catalyst | Scale | Application | Key Feature |

| Second-generation Grubbs-Hoveyda (GH-II) | Small-scale | Cross-metathesis of terminal alkenes with dienyl esters | High efficiency |

| Fluorous GH-II | Gram-scale | Cross-metathesis of terminal alkenes with dienyl esters | Easy separation and recovery |

| Ruthenium catalyst | Lab-scale | Regioselective cross-metathesis | Induced by steric hindrance |

In the cross-metathesis of allenes, achieving regioselectivity and stereoselectivity is crucial for synthesizing well-defined products. nih.gov Steric hindrance can be a powerful tool to control regioselectivity. For example, protecting a hexa-1,5-dien-3-ol with a bulky group like tert-butyldiphenylsilyl directs the metathesis to the less sterically hindered C5-C6 double bond. organic-chemistry.org

In the cross-metathesis of alkenes with (2Z,4E)-dienyl esters, high E-selectivity is observed at the newly formed double bond (C4–C5), while the Z-geometry of the spectator double bond (C2–C3) is strictly maintained. nih.govorganic-chemistry.org This high stereoselectivity is a key feature for applications in the synthesis of complex molecules like dictyostatin. nih.gov For instance, the cross-metathesis of allylbenzene (B44316) with methyl (2Z,4E)-4-methylhexadienoate yields the product with exclusively the (4E) configuration at the newly formed double bond and retains the (2Z) geometry. nih.gov

However, achieving high stereoselectivity can be challenging when olefins with polar functional groups at the β-position are used. organic-chemistry.org The presence of electron-withdrawing groups can also influence the reaction pathway by deactivating certain double bonds. organic-chemistry.org

| Reactants | Product | Yield | Stereoselectivity |

| Allylbenzene and methyl (2Z,4E)-4-methylhexadienoate | (2Z,4E)-4-methyl-7-phenylhepta-2,4-dienoate | 63% | Single stereoisomer (4E, 2Z) |

| p-Allylanisole and methyl (2Z,4E)-4-methylhexadienoate | (2Z,4E)-7-(4-methoxyphenyl)-4-methylhepta-2,4-dienoate | 68% | Single stereoisomer (4E, 2Z) |

| Allylbenzene and ethyl (2Z,4E)-3-methylhexadienoate | (2Z,4E)-3-methyl-7-phenylhepta-2,4-dienoate | 73% | Single stereoisomer (4E, 2Z) |

Electrophilic and Nucleophilic Processes

The allene functionality in molecules like this compound is susceptible to electrophilic addition. libretexts.org Conjugated dienes readily undergo electrophilic addition reactions, often yielding a mixture of 1,2- and 1,4-addition products. libretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org

For example, the addition of an electrophile like HBr to 1,3-butadiene (B125203) results in both 3-bromo-1-butene (B1616935) (1,2-addition) and 1-bromo-2-butene (1,4-addition). libretexts.org The initial protonation can occur at either end of the conjugated system, leading to different allylic carbocations and subsequently different product distributions. libretexts.orgchegg.com In the case of this compound, the electrophilic attack would likely lead to a mixture of products resulting from the addition across the C2-C3 and C3-C4 double bonds, with the regioselectivity influenced by the stability of the resulting carbocation intermediates.

Vinylogous reactions are a key aspect of the reactivity of unsaturated ester systems. The Michael addition, a type of conjugate addition, is a prominent example where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com

Asymmetric vinylogous Michael additions are powerful C-C bond-forming reactions that allow for the creation of chiral molecules with high enantioselectivity. buchler-gmbh.comchemrxiv.org These reactions often employ chiral catalysts, such as those derived from cinchona alkaloids, to control the stereochemical outcome. buchler-gmbh.comrsc.org The catalyst can activate the substrates through the formation of chiral intermediates. masterorganicchemistry.com

In the context of unsaturated ester systems, a pronucleophile can be activated by a bifunctional organocatalyst to add to a vinylogous position of an α,β-unsaturated compound. rsc.org For example, 5-substituted-furan-2(3H)-ones have been used as pronucleophiles in asymmetric vinylogous Michael additions to α,β-unsaturated-γ-lactams, catalyzed by a cinchona alkaloid-derived bifunctional organocatalyst. rsc.org This approach leads to products with high enantio- and diastereoselectivity. rsc.org While a specific example for this compound is not detailed in the provided search results, the principles of asymmetric vinylogous Michael additions are directly applicable to this substrate, where a suitable nucleophile could be induced to add to the γ-position (C4) in a stereocontrolled manner.

Vinylogous Reactions of Unsaturated Ester Systems

Diastereoselective Vinylogous Aldol (B89426) Reactions

The vinylogous aldol reaction of this compound provides a powerful method for the stereoselective synthesis of complex molecules, particularly δ-hydroxy-α,β-unsaturated esters. This transformation, which extends the principles of the classic aldol reaction, allows for the formation of a carbon-carbon bond at the γ-position of the allenoate, leading to products with two new stereocenters. The control of diastereoselectivity in these reactions is of paramount importance and has been the subject of detailed research.

A significant advancement in this area involves the use of chiral borane (B79455) reagents to induce high levels of diastereoselectivity in the reaction of allenic esters with aldehydes. nih.gov For instance, the reaction of an allenyl ester with an aldehyde in the presence of a chiral borane, such as 10-trimethylsilyl-9-borabicyclo[3.3.2]decane, proceeds through a highly organized transition state. nih.gov The reaction is initiated by a 1,4-hydroboration of the allenyl ester, which generates a (Z)-dienolborinate intermediate in a kinetically controlled process. nih.gov This dienolborinate then reacts with an aldehyde via a chair-like six-membered transition state. nih.gov The steric hindrance imposed by the bulky borane ligand effectively directs the approach of the aldehyde, leading to the preferential formation of the syn-diastereomer. nih.govyoutube.com

In the context of this compound, the methyl group at the C4 position influences the steric environment of the reacting center. The reaction with various aldehydes is expected to proceed with high diastereoselectivity, affording the corresponding syn-δ-hydroxy-α,β-unsaturated esters. The general outcome of this reaction is the formation of a product with a high diastereomeric ratio (dr), often exceeding 40:1 in favor of the syn isomer. nih.gov The specific yields and diastereoselectivities are dependent on the nature of the aldehyde used.

Below is a representative data table illustrating the expected outcomes of the diastereoselective vinylogous aldol reaction of this compound with a selection of aldehydes, based on established methodologies for similar allenic esters. nih.gov

Table 1: Diastereoselective Vinylogous Aldol Reaction of this compound with Various Aldehydes

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | Ethyl 5-hydroxy-4-methyl-5-phenylhexa-2,3-dienoate | 77 | >40:1 |

| Isobutyraldehyde | Ethyl 5-hydroxy-4,6-dimethylhepta-2,3-dienoate | 85 | >40:1 |

| Acetaldehyde | Ethyl 5-hydroxy-4-methylhepta-2,3-dienoate | 68 | >40:1 |

| Cinnamaldehyde | Ethyl 5-hydroxy-4-methyl-7-phenylhepta-2,3,6-trienoate | 72 | >40:1 |

This data is extrapolated from similar reported reactions and is intended to be illustrative. nih.gov

Metal-Catalyzed C-H Functionalization via Carbene Intermediates

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. mdpi.comnih.gov For allenes like this compound, metal-catalyzed C-H functionalization offers a direct route to introduce new functional groups. One of the powerful strategies in this context involves the in-situ generation of metal-carbene intermediates, typically from diazo compounds, which can then undergo insertion into C-H bonds. nih.govrsc.org

While direct C-H functionalization of this compound via a carbene intermediate is a specialized area of research, the principles can be understood from studies on related allenic systems. nih.gov Transition metals such as rhodium and palladium are effective catalysts for these transformations. rsc.orgnih.gov The general mechanism involves the reaction of the metal catalyst with a diazo compound to form a highly reactive metal-carbene species. nih.gov This intermediate can then react with the allenoate.

In a plausible reaction pathway involving a palladium catalyst, the reaction of an allene with an α-diazo ester can lead to the formation of a nih.govdendralene structure. nih.gov The proposed mechanism initiates with the coordination of the palladium catalyst to the allene. A subsequent C-H bond activation at the allylic position of the allene forms an allylpalladium intermediate. This intermediate then reacts with the diazo compound to generate a palladium carbene. A migratory insertion of the carbene into the palladium-carbon bond, followed by β-hydride elimination, furnishes the final product and regenerates the active catalyst. nih.gov

The regioselectivity of the C-H insertion is a critical aspect of these reactions. In the case of this compound, the presence of multiple C-H bonds presents a challenge for selectivity. However, the electronic and steric properties of the substrate and the nature of the catalyst and ligands can influence the site of functionalization. The allylic C-H bonds adjacent to the allene are often the most reactive sites for this type of functionalization.

The table below outlines a potential metal-catalyzed C-H functionalization reaction of this compound based on known reactivity patterns of allenes with diazo compounds. nih.gov

Table 2: Hypothetical Metal-Catalyzed C-H Functionalization of this compound

| Catalyst | Diazo Compound | Potential Product | Proposed Intermediate |

| Pd(OAc)₂ | Ethyl diazoacetate | Ethyl 2-(1-(ethoxycarbonyl)vinyl)-4-methylhexa-2,3,5-trienoate | Allylic Palladium Carbene |

| Rh₂(OAc)₄ | Methyl phenyldiazoacetate | Ethyl 4-methyl-5-(phenyl(methoxycarbonyl)methyl)hexa-2,3-dienoate | Rhodium Carbene |

This data represents a hypothetical reaction based on established principles of metal-catalyzed C-H functionalization of allenes. rsc.orgnih.gov

Strategic Utility of Ethyl 4 Methylhexa 2,3 Dienoate in Complex Molecular Architecture

Role as a Key Building Block for Diverse Organic Scaffolds

The reactivity of ethyl 4-methylhexa-2,3-dienoate makes it an invaluable precursor for the synthesis of a wide variety of carbocyclic and heterocyclic frameworks. The γ-methyl substituent on the allenoate backbone significantly influences its reactivity and selectivity in various annulation reactions.

Phosphine-catalyzed annulation reactions have been extensively studied with γ-substituted allenoates, demonstrating their capacity to participate in [3+2], [4+2], and even more complex cycloadditions. acs.orgrsc.orgacs.org For instance, in the presence of phosphine (B1218219) catalysts, γ-methyl allenoates can react with activated olefins to produce highly substituted cyclopentenes and cyclohexenes with excellent diastereoselectivity. acs.org The reaction pathway can often be tuned by modifying the phosphine catalyst or by the use of additives. For example, the reaction of a γ-methyl allenoate with a doubly activated olefin in the presence of a phosphine catalyst alone leads to a [3+2] annulation product, while the addition of benzoic acid can switch the selectivity to a [2+2+2] annulation. acs.org

These cycloaddition strategies provide efficient routes to complex cyclic systems that are prevalent in many biologically active molecules. The ability to control the regioselectivity and diastereoselectivity of these reactions makes this compound a highly attractive building block for diversity-oriented synthesis. rsc.org

Table 1: Examples of Cycloaddition Reactions with γ-Methyl Allenoates

| Reaction Type | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Doubly Activated Olefin | PPh₃ | Highly Substituted Cyclopentene | acs.org |

| [2+2+2] Annulation | Doubly Activated Olefin | PPh₃ / Benzoic Acid | Highly Substituted Cyclohexane | acs.org |

| [4+2] Annulation | Conjugated Diene | Phosphine | Highly Functionalized Cyclohexene | rsc.org |

| [4+2] Annulation | 2-Arylidene-1H-indene-1,3(2H)-dione | Phosphine | Spiro[4.5]dec-6-ene | acs.org |

Application in the Synthesis of Organophosphorus Compounds

The electrophilic nature of the central carbon of the allene (B1206475) system in this compound allows for nucleophilic attack by phosphorus-containing reagents, leading to the formation of valuable organophosphorus compounds. These compounds are of significant interest due to their wide range of applications in medicinal chemistry and materials science.

The reaction of allenoates with phosphines is a cornerstone of their organocatalyzed transformations, often initiating a cascade of reactions. rsc.org While these reactions typically lead to cyclic products, the initial phosphine adduct itself represents a phosphorus-containing intermediate. Furthermore, allenes can be directly converted to phosphine oxides. For instance, nickel-catalyzed allenylation of phosphine oxides has been demonstrated as a method for constructing chiral allenylphosphoryl derivatives. nih.gov

Moreover, allenic phosphonates and phosphine oxides can be synthesized and subsequently utilized in further transformations, such as electrophilic cyclization reactions to form various heterocyclic compounds. cyberleninka.ru The synthesis of 2H-azirinyl phosphonates and phosphine oxides from phosphorus-containing allenes highlights the utility of these substrates in generating novel phosphorus heterocycles. researchgate.net The development of methods for the synthesis of phosphine oxides is an active area of research, with various catalytic systems being explored. rsc.orgorganic-chemistry.org

Contributions to Natural Product Synthesis

The structural motifs accessible from this compound are found in a variety of natural products. The ability to construct complex carbocyclic and heterocyclic cores with high stereocontrol makes this allenoate a valuable tool for the total synthesis of these intricate molecules.

Allenic esters have been employed as key building blocks in the synthesis of various natural products. nih.gov For example, the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be applied to dienes containing allenoate-derived functionalities. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com The intramolecular Diels-Alder reaction of a trienoate derived from an allenoate precursor could be a key step in the synthesis of complex polycyclic natural products.

A review of recent advances in chemoenzymatic synthesis highlights the importance of versatile building blocks for accessing bioactive natural products. nih.gov The diverse reactivity of γ-substituted allenoates, such as this compound, allows for their incorporation into synthetic routes targeting complex natural product scaffolds.

Precursor for Advanced Pharmaceutical Intermediates

The development of novel synthetic routes to pharmaceutical intermediates is a critical aspect of drug discovery and development. The unique reactivity of this compound allows for the efficient construction of molecular frameworks that are relevant to the synthesis of pharmaceutically active compounds.

Allenic compounds have been systematically incorporated into pharmacologically active classes of compounds, leading to derivatives with impressive biological activities. acs.org The synthesis of functionalized allenes is a prerequisite for exploring their potential in medicinal chemistry.

The heterocyclic and carbocyclic structures synthesized from γ-substituted allenoates are common cores in many pharmaceutical agents. For example, thiazole (B1198619) heterocycles, which can be synthesized through multi-step sequences potentially involving allenoate-derived intermediates, are important subunits in many drugs. researchgate.net The development of one-pot processes for the synthesis of such heterocycles demonstrates the drive for efficiency in pharmaceutical production. researchgate.net The ability to generate complex and diverse molecular structures from a single starting material like this compound aligns with the principles of diversity-oriented synthesis, a powerful strategy in modern drug discovery.

Stereochemical Control and Asymmetric Methodologies in Allene Chemistry

Stereoselective Formation of Allenic Systems

The controlled formation of the allenic axis in molecules like ethyl 4-methylhexa-2,3-dienoate is a cornerstone of their application in synthesis. While general methods for creating allenoates exist, achieving high levels of stereoselectivity requires carefully designed strategies. One of the prominent methods for the synthesis of γ-substituted allenoates involves the phosphine-catalyzed reaction of appropriate precursors. Although direct examples for the stereoselective synthesis of this compound are not extensively documented in readily available literature, the principles can be extrapolated from reactions of closely related γ-methyl allenoates. researchgate.netrsc.orgresearchgate.net

A common precursor approach is the use of the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds. masterorganicchemistry.comnih.govunigoa.ac.inresearchgate.net The reaction between a suitable phosphonium (B103445) ylide and a ketene (B1206846) or an α,β-unsaturated acyl chloride can, in principle, generate the allene (B1206475) structure. However, controlling the stereochemical outcome of such reactions to favor a particular enantiomer of the axially chiral allene is a significant hurdle and often requires the use of chiral phosphines or auxiliaries.

Another synthetic avenue involves the 1,4-conjugate addition of organocuprates to alkynyl esters. This method allows for the introduction of the γ-substituent and the simultaneous formation of the allene. The stereoselectivity of this process is highly dependent on the nature of the cuprate (B13416276), the substrate, and the reaction conditions.

Diastereoselective Transformations Involving the Chiral Allene Axis

Once the chiral axis of this compound is established, its diastereoselective transformations become a focal point for creating complex molecular architectures. The unique geometry of the allene allows it to participate in a variety of cycloaddition and addition reactions where the existing axial chirality directs the stereochemical outcome of newly formed stereocenters.

Phosphine-catalyzed annulation reactions of γ-substituted allenoates have emerged as a powerful tool for constructing cyclic systems with high diastereoselectivity. rsc.orgresearchgate.net For instance, the [3+2] and [4+2] annulations of γ-methyl allenoates with various electrophiles lead to the formation of highly functionalized cyclopentenes and cyclohexenes. rsc.orgresearchgate.net In these reactions, the phosphine (B1218219) catalyst initially adds to the allenoate to form a zwitterionic intermediate, which then reacts with the electrophile. The stereochemistry of the final product is influenced by the steric and electronic properties of both the allenoate and the reacting partner, often leading to a high degree of diastereocontrol.

Furthermore, the γ-addition of nucleophiles to allenoates, another phosphine-catalyzed process, can generate products with a new stereocenter at the γ-position. The inherent chirality of the allene can exert a strong diastereoselective influence on the approach of the nucleophile.

Enantioselective Catalysis for Allene-Based Reactions

The development of enantioselective catalytic methods for reactions involving allenes is a vibrant area of research, aiming to produce enantiomerically enriched products without the need for stoichiometric chiral sources. For allenoates like this compound, this often involves the use of chiral catalysts that can differentiate between the two enantiotopic faces of the allene or control the stereochemistry of a reaction at a prochiral center.

Organocatalysis, particularly with chiral phosphoric acids, has been successfully employed in the enantioselective synthesis of highly substituted allenoates. nih.govresearchgate.netrsc.org These catalysts can activate the electrophile and control the stereochemical outcome of the reaction through the formation of a well-organized, chiral hydrogen-bonding network in the transition state. For example, the dearomative γ-addition of 2,3-disubstituted indoles to β,γ-alkynyl-α-imino esters, catalyzed by a chiral phosphoric acid, affords tetrasubstituted α-amino allenoates with excellent regio-, diastereo-, and enantioselectivities. nih.govresearchgate.net

Chiral phosphine catalysts have also proven to be highly effective in a variety of enantioselective transformations of allenoates. These catalysts can induce asymmetry in annulation and addition reactions, leading to the formation of chiral cyclic and acyclic products with high enantiomeric excess. The specific structure of the chiral phosphine is crucial for achieving high levels of stereocontrol.

Chiral Auxiliaries and Ligand Design in Asymmetric Synthesis

In addition to catalytic methods, the use of chiral auxiliaries provides a robust strategy for the stereocontrolled synthesis and reactions of allenes. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. While specific applications of chiral auxiliaries for the synthesis of this compound are not prominently reported, the general principles are well-established in allene chemistry.

The design of chiral ligands for metal-catalyzed reactions is another critical aspect of asymmetric allene synthesis. For reactions such as the aforementioned cuprate additions or palladium-catalyzed cross-coupling reactions that can form allenes, the use of chiral ligands on the metal center can effectively control the stereochemical outcome. The ligand creates a chiral environment around the metal, influencing the binding of the substrates and the stereochemistry of the bond-forming steps. The development of new and more effective chiral ligands is a continuous effort in the field of asymmetric catalysis.

Computational and Theoretical Investigations of Ethyl 4 Methylhexa 2,3 Dienoate Reactivity

Quantum Chemical Studies (e.g., DFT) on Reaction Pathways and Selectivity

No specific quantum chemical studies, such as those employing Density Functional Theory (DFT), on the reaction pathways and selectivity of ethyl 4-methylhexa-2,3-dienoate were found in the available literature. Such studies would be instrumental in mapping the potential energy surfaces of its reactions, identifying transition states, and calculating activation barriers. This information is crucial for predicting the feasibility of different reaction channels and understanding the factors that govern chemo-, regio-, and stereoselectivity.

For a molecule like this compound, DFT calculations could explore:

The preferred sites of nucleophilic or electrophilic attack.

The mechanisms of pericyclic reactions, such as cycloadditions or electrocyclizations.

The influence of the methyl and ethyl ester groups on the reactivity of the allene (B1206475) system.

Frontier Molecular Orbital (FMO) Analysis in Cycloaddition Regioselectivity

A Frontier Molecular Orbital (FMO) analysis of this compound, particularly in the context of cycloaddition reactions, has not been reported. FMO theory is a powerful qualitative tool for predicting the regioselectivity of cycloaddition reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

A theoretical study would involve calculating the energies and visualizing the orbital coefficients of the HOMO and LUMO of this compound. This would allow for the prediction of how it would interact with various dienophiles or dipoles in cycloaddition reactions. The relative sizes of the orbital lobes on the allenic carbons would indicate the preferred orientation of approach for the reacting partner, thus determining the regiochemical outcome.

Mechanistic Insights from Computational Modeling

No specific mechanistic insights derived from the computational modeling of this compound have been published. Computational modeling provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone.

For this compound, computational modeling could be used to:

Elucidate the stepwise or concerted nature of its reactions.

Characterize the geometry of transition states and intermediates.

Quantify the electronic effects of its substituents on the reaction mechanism.

Explore the potential for axial-to-central chirality transfer in its reactions.

The absence of such studies highlights a gap in the current understanding of the reactivity of this specific allenoate.

Derivatization and Design of Ethyl 4 Methylhexa 2,3 Dienoate Analogues

Synthesis of Phosphorylated Allene (B1206475) Esters

The introduction of a phosphorus-containing group into the allene ester framework can lead to compounds with interesting biological activities and synthetic utility. Research into the synthesis of phosphorylated allenes has revealed several methods applicable to allenoates.

A significant approach involves the reaction of propargyl alcohols with phosphorus halides. While not a direct phosphorylation of the pre-formed allene, this method builds the phosphorylated allene structure. For instance, reacting a suitable propargyl alcohol precursor with phosphorus trichloride (B1173362) in the presence of a base can yield a phosphite, which can then rearrange to the desired phosphonate (B1237965).

Another strategy involves the direct phosphorylation of an allenic precursor. For example, the reaction of an allenic alcohol with a phosphorylating agent like diethyl chlorophosphate in the presence of a non-nucleophilic base can afford the corresponding allenyl phosphate (B84403).

A review of the literature highlights the synthesis and reactivity of 4-phosphorylated allenoates. researchgate.net The treatment of these compounds with electrophiles can result in cyclization reactions, leading to the formation of 2,5-dihydro-1,2-oxaphospholes and furan-2(5H)-ones. researchgate.net This reactivity underscores the synthetic potential of phosphorylated derivatives of ethyl 4-methylhexa-2,3-dienoate.

Table 1: Synthetic Approaches to Phosphorylated Allene Esters

| Starting Material Type | Reagent | Product Type | Key Features |

| Propargyl Alcohols | Phosphorus Halides | Allenyl Phosphonates | Builds the allene and incorporates phosphorus simultaneously. |

| Allenic Alcohols | Diethyl Chlorophosphate | Allenyl Phosphates | Direct phosphorylation of a pre-existing allene. |

| 4-Hydroxyallenoates | - | 4-Phosphoryl-2,5-dihydrofuran-2-carboxylates | Intramolecular cyclization catalyzed by a silver salt. researchgate.net |

The synthesis of a series of dialkylphosphonate derivatives of tyramine (B21549) has been achieved through the addition of tyramine across the double bond of 1,2-alkadiene phosphonates, demonstrating the potential for further functionalization of phosphorylated allenes. researchgate.net

Hydroxy and Halogenated Dienyl Esters

The introduction of hydroxyl and halogen functional groups onto the dienyl ester backbone can significantly alter the molecule's properties and reactivity, providing handles for further chemical transformations.

Hydroxy Dienyl Esters:

The synthesis of hydroxy-substituted dienyl esters can be achieved through various methods. One common approach is the reduction of a corresponding keto-ester. For example, the asymmetric reduction of β-keto esters using biocatalysts like ketoreductases can produce enantiomerically pure β-hydroxy esters. rsc.org While this applies to saturated esters, similar strategies can be adapted for unsaturated systems.

Another method involves the Morita-Baylis-Hillman reaction of α,γ-dialkyl allenoate substrates, which yields densely substituted allenic alcohols. organic-chemistry.org These can then be converted into other heterocyclic structures.

Halogenated Dienyl Esters:

Halogenated dienyl esters can be prepared through several synthetic routes. A general process for preparing halogenated carboxylic acid esters involves the reaction of an acylal with a hydrogen halide. google.com

More specific to allenes, the copper-catalyzed reaction of 1,3-enynes with sulfonyl iodides can produce allenyl halides. nih.gov This method uses the sulfonyl iodide as both a source of the sulfonyl radical and the iodine atom. Additionally, N-bromosuccinimide (NBS) has been used in the electrophilic cyclization of diaryl-2,3-allenyl ethers, resulting in 2-bromonaphthalenes, showcasing the reactivity of allenes towards electrophilic halogenating agents. researchgate.net

Table 2: Synthesis of Hydroxy and Halogenated Dienyl Esters

| Functional Group | Synthetic Method | Reagents | Product Type |

| Hydroxy | Asymmetric Reduction | Ketoreductase, 2-propanol | β-Hydroxy ester rsc.org |

| Hydroxy | Morita-Baylis-Hillman | - | Densely substituted allenic alcohol organic-chemistry.org |

| Halogen (Iodo) | Copper-catalyzed reaction | Sulfonyl iodide | Allenyl iodide nih.gov |

| Halogen (Bromo) | Electrophilic Cyclization | N-Bromosuccinimide (NBS) | Bromo-substituted heterocycle researchgate.net |

| Halogen | Acylal reaction | Hydrogen halide | Halogenated ester google.com |

The resulting hydroxy and halogenated dienyl esters are valuable intermediates. The hydroxyl group can be used for esterification, etherification, or as a directing group in further reactions. Halogen atoms can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions to build more complex molecular architectures.

Allene-Containing Intermediates in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. numberanalytics.comquizlet.com Allenic structures, such as that in this compound, can be powerful tools in this process, offering unique disconnections and synthetic pathways.

The allene moiety can be a target for disconnection itself or can be seen as a precursor to other functional groups. For instance, an allene can be retrosynthetically derived from a propargyl precursor through rearrangement, or it can be envisioned as the product of an elimination reaction.

Key Retrosynthetic Strategies Involving Allenes:

Propargyl Precursors: An allene can be disconnected to a propargylic precursor. For example, an SN2' reaction on a propargylic halide or mesylate can lead to an allene. This is a common and effective way to introduce the allene functionality.

Alkyne Precursors: A cis-alkene can be synthesized by the partial reduction of an alkyne using a Lindlar catalyst. youtube.com This makes the alkyne a valuable intermediate in a retrosynthetic plan, which can then be used as a nucleophile after deprotonation. youtube.com

Diels-Alder Reactions: Cyclohexene motifs are often disconnected via a Diels-Alder reaction. youtube.com An allene-containing dienophile could potentially participate in such cycloadditions, leading to complex cyclic structures.

Fragmentation: The process of breaking down a target molecule into simpler fragments is central to retrosynthesis. numberanalytics.com An allene-containing fragment can be a key synthon, representing a specific reagent in the forward synthesis. Synthons are idealized fragments, often ionic, that guide the choice of real-world reagents. quizlet.com

Table 3: Retrosynthetic Disconnections for Allene-Containing Molecules

| Retrosynthetic Step | Precursor Fragment (Synthon) | Forward Reaction Type | Example |

| Allene Formation | Propargyl Halide/Mesylate + Nucleophile | SN2' Reaction | - |

| Allene Formation | 1,3-Enyne | Radical Addition | Copper-catalyzed carbocyanation nih.gov |

| Alkene Formation | Alkyne | Partial Reduction | Lindlar Hydrogenation youtube.com |

| Cyclohexene Formation | Diene + Dienophile | Diels-Alder Reaction | - |

In the context of designing analogues of this compound, these retrosynthetic principles are invaluable. For instance, if a more complex molecule containing the 4-methylhexa-2,3-dienoate core is desired, one could imagine this core being assembled late in the synthesis from simpler propargylic or acetylenic fragments. This convergent approach, where different parts of the molecule are synthesized separately and then joined together, is often more efficient for complex targets. researchgate.net

Advanced Spectroscopic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the definitive structural analysis of Ethyl 4-methylhexa-2,3-dienoate in solution. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework, enabling the unambiguous assignment of its constitution and stereochemistry.

Elucidation of Regio- and Stereoisomers via ¹H and ¹³C NMR

The ¹H NMR spectrum of this compound provides crucial information about the connectivity and spatial arrangement of protons in the molecule. The chemical shifts (δ) and spin-spin coupling constants (J) are key parameters. For instance, the protons of the ethyl ester group typically appear as a quartet and a triplet in the upfield region of the spectrum. The vinyl proton and the protons on the carbon adjacent to the allene (B1206475) and the methyl group give rise to more complex signals in the downfield region, the analysis of which is critical for structural confirmation.

Similarly, the ¹³C NMR spectrum is indispensable for identifying all the carbon atoms in the molecule, including the characteristic signal of the central sp-hybridized carbon of the allene group, which typically resonates at a very high chemical shift (around 200 ppm). The chemical shifts of the other sp² and sp³ hybridized carbons provide further evidence for the proposed structure. The combination of ¹H and ¹³C NMR data allows for the differentiation between this compound and its potential regioisomers, such as those that might arise from alternative synthetic pathways.

| ¹H NMR Spectroscopic Data for this compound |

| Assignment |

| -CH₃ (ethyl) |

| -OCH₂- (ethyl) |

| =CH- |

| -CH(CH₃)- |

| -CH₂- (hexyl) |

| -CH₃ (hexyl) |

| -CH₃ (methyl at C4) |

| ¹³C NMR Spectroscopic Data for this compound |

| Carbon Atom |

| C=O |

| C2 |

| C3 |

| C4 |

| C5 |

| C6 |

| -OCH₂- |

| -O₂CCH₃ |

| -CH(CH₃)- |

| -CH(CH₃) |

Heteronuclear NMR (e.g., ³¹P NMR) for Substituted Derivatives

While there is no phosphorus atom in this compound itself, the principles of heteronuclear NMR are highly relevant for the characterization of its substituted derivatives. For example, if a phosphonate (B1237965) group were to be introduced into the molecule, ³¹P NMR spectroscopy would be an essential tool. The ³¹P chemical shift provides direct information about the electronic environment of the phosphorus nucleus. Furthermore, coupling between the phosphorus atom and adjacent protons (³¹P-¹H coupling) would be observable in the ¹H NMR spectrum, providing valuable structural information about the phosphonated allenoate. This technique would be crucial in confirming the success of a synthetic modification and in elucidating the precise structure of the resulting derivative.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of the synthesis of this compound, GC-MS would be invaluable for analyzing the reaction mixture. It can separate the desired product from any starting materials, byproducts, or isomers. As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of each substance in the mixture, the assessment of the purity of the final product, and the optimization of reaction conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1715-1735 cm⁻¹. The presence of the allene group would be indicated by a characteristic, often sharp, absorption band for the asymmetric stretching of the C=C=C system, usually found around 1950 cm⁻¹. The C-O stretching of the ester and the various C-H stretching and bending vibrations of the alkyl and vinyl groups would also be present, providing a comprehensive fingerprint of the molecule.

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| C=O (Ester) |

| C=C=C (Allene) |

| C-O (Ester) |

| C-H (sp², vinyl) |

| C-H (sp³) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. nih.gov The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. chiraltech.com For this compound, both flash chromatography and high-performance liquid chromatography (HPLC) play crucial roles in its isolation and analytical assessment.

Flash chromatography is a rapid and efficient purification technique widely employed in synthetic organic chemistry to isolate desired compounds from crude reaction mixtures. chromatographyonline.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (eluent) as the mobile phase, which is pushed through the column under moderate pressure. chromatographyonline.comresearchgate.net

The purification of allenic esters, a class to which this compound belongs, is routinely accomplished using silica gel flash chromatography. Research on similar compounds, such as phenyl 5-phenylpenta-2,3-dienoate, has demonstrated successful purification using a solvent system of ethyl acetate (B1210297) in hexanes. hplc.today The selection of an appropriate eluent is critical and is typically guided by preliminary analysis using thin-layer chromatography (TLC). chromatographyonline.com For a moderately polar compound like an ethyl ester, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is a common choice. researchgate.net The polarity of the solvent system is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate, which generally translates to good separation on a flash column. chromatographyonline.com

For compounds that may be sensitive to the acidic nature of standard silica gel, the stationary phase can be deactivated by pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine, mixed into the eluent. researchgate.net This precaution can prevent potential degradation or isomerization of the target molecule during purification. The progress of the separation is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure product.

Table 1: Typical Parameters for Flash Chromatography Purification of Allenic Esters

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (40-63 µm particle size) hplc.today |

| Mobile Phase (Eluent) | The solvent system that carries the sample through the stationary phase. | Hexane/Ethyl Acetate mixtures researchgate.net |

| Eluent Composition | The ratio of solvents in the mobile phase, optimized based on TLC. | e.g., 20:1 Hexane:Ethyl Acetate hplc.today |

| Sample Loading | The method of introducing the crude sample onto the column. | Dissolved in a minimal amount of a suitable solvent or adsorbed onto a small amount of silica gel. researchgate.net |

| Detection Method | The technique used to identify the compound in the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining (e.g., potassium permanganate). hplc.today |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Stereoisomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to significantly higher resolution and faster analysis times. nih.gov

Quantitative Analysis:

For the quantitative analysis of this compound, a validated HPLC method is essential. This typically involves developing a method with a suitable stationary phase, mobile phase, and detector, followed by a rigorous validation process to ensure its accuracy, precision, and reliability. nih.govresearchgate.net A common approach for esters is reversed-phase HPLC, using a C18 column as the stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govresearchgate.net Detection is often performed using an ultraviolet (UV) detector, as the α,β-unsaturated ester moiety in this compound is expected to have a UV absorbance maximum.

Method validation is performed according to established guidelines and includes the determination of several key parameters: nih.govresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Table 2: Representative HPLC Method Parameters for Quantitative Analysis of an Ester

| Parameter | Description | Example Condition |

| Column | The stationary phase used for separation. | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | The solvent system used to elute the compound. | Acetonitrile:Water (60:40, v/v) nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min rasayanjournal.co.in |

| Detector | The instrument used to detect the compound as it elutes. | UV-Vis Detector (e.g., at 236 nm) nih.gov |

| Injection Volume | The amount of sample introduced into the HPLC system. | 10 µL rasayanjournal.co.in |

| Column Temperature | The operating temperature of the column. | 30 °C rasayanjournal.co.in |

Table 3: Representative Validation Parameters for a Quantitative HPLC Method

| Validation Parameter | Description | Representative Value |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.999 rasayanjournal.co.in |

| LOD | The lowest detectable concentration. | 0.18 µg/mL rasayanjournal.co.in |

| LOQ | The lowest quantifiable concentration. | 0.60 µg/mL rasayanjournal.co.in |

| Accuracy (% Recovery) | The percentage of the true value that is measured. | 98-102% |

| Precision (% RSD) | The relative standard deviation of replicate measurements. | < 2% |

Stereoisomeric Analysis:

The allene core of this compound is a source of chirality, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. The separation and quantification of these enantiomers are crucial in many applications and are typically achieved using chiral HPLC. registech.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus their separation. registech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for the separation of a broad range of chiral compounds, including esters. researchgate.netresearchgate.net

The development of a chiral HPLC method for this compound would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. Normal-phase chromatography, with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), is a common starting point for the chiral separation of esters. researchgate.net The addition of small amounts of additives, such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds, can sometimes improve the separation. researchgate.net The enantiomeric ratio (e.r.) can be determined by integrating the peak areas of the two separated enantiomers.

Table 4: Typical Chromatographic Conditions for Chiral HPLC Separation of Esters

| Parameter | Description | Typical System |

| Chiral Stationary Phase | The chiral selector immobilized on the support material. | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) researchgate.net |

| Mobile Phase | The solvent system used for enantioseparation. | n-Hexane/2-Propanol (e.g., 90:10 v/v) researchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min researchgate.net |

| Detector | The instrument used to detect the eluting enantiomers. | UV-Vis Detector |

| Column Temperature | The operating temperature for the separation. | Ambient or controlled (e.g., 25 °C) |

Q & A

Q. What are the established synthetic routes for Ethyl 4-methylhexa-2,3-dienoate, and how are intermediates characterized?

this compound derivatives (e.g., ethyl 5,5-dimethylhexa-2,3-dienoate) are synthesized via phosphine-catalyzed annulation. A typical procedure involves reacting tributylphosphine (91% purity) with ethyl 5,5-dimethylhexa-2,3-dienoate and (E)-N-benzylidene-4-methylbenzenesulfonamide. The reaction is monitored by TLC (hexanes/ethyl acetate, 3:1), tracking the disappearance of starting material (Rf = 0.54) and product formation. Intermediates are characterized using 31P NMR to confirm phosphine catalyst integrity and identify oxide byproducts .

Q. How can TLC and NMR spectroscopy be optimized for monitoring reactions involving this compound?

TLC with hexanes/ethyl acetate (3:1) is effective for separating reactants and products. For NMR analysis, 1H and 13C NMR are critical for structural confirmation. For example, ethyl 6-bromo-2-methylhexa-2,3-dienoate exhibits distinct 1H NMR signals at δ 4.15 (q, J = 7.1 Hz, 2H) and δ 1.25 (t, J = 7.1 Hz, 3H), corresponding to the ethoxy group. 31P NMR is essential for detecting phosphine catalyst degradation (e.g., tributylphosphine oxide at δ 48.49 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of phosphine-catalyzed [3 + 2] annulations involving this compound?

Phosphine catalysts (e.g., tributylphosphine) generate zwitterionic intermediates by nucleophilic attack on the allenoate. The regioselectivity of pyrroline formation is governed by steric and electronic factors. For example, bulky substituents on the allenoate (e.g., 5,5-dimethyl groups) favor [3 + 2] cyclization over competing pathways. Computational studies and deuterium-labeling experiments support a stepwise mechanism involving 1,3-dipolar intermediates .

Q. How do substrate modifications influence enantioselectivity in [2 + 2] cycloadditions with this compound derivatives?

Enantioselectivity in [2 + 2] cyclizations depends on catalyst choice and substrate design. For instance, β-isocupreidine (β-ICD) achieves higher enantiomeric ratios (e.r.) than other catalysts when reacting neopentyl 2-(methylthio)-2-thioxoacetate with ethyl buta-2,3-dienoate. Substrate steric hindrance (e.g., neopentyl vs. ethyl esters) and electron-withdrawing groups (e.g., thioxoacetates) enhance stereochemical control .

Q. What are the contradictions in reported catalytic systems for allenoate hydration, and how can they be resolved?

While osmium complexes mediate anti-Markovnikov hydration of ethyl buta-2,3-dienoate to ethyl 4-hydroxycrotonate (quantitative yield at 80°C), gold catalysts favor allylic alcohol formation. Contradictions arise from divergent activation modes: osmium facilitates nucleophilic water addition via metal-oxo intermediates, whereas gold activates allenes via π-coordination. Reaction optimization (e.g., solvent polarity, temperature) and mechanistic probes (e.g., kinetic isotope effects) can clarify these pathways .

Methodological Considerations

- Data Contradiction Analysis : Conflicting reports on catalytic efficiency (e.g., phosphine vs. gold catalysts) require cross-validation using standardized substrates and conditions. For example, compare turnover numbers (TON) for this compound hydration under identical solvent and temperature settings .

- Experimental Design : When probing reaction mechanisms, combine isotopic labeling (e.g., D2O for hydration studies) with in situ spectroscopy (e.g., IR for intermediate trapping). For asymmetric synthesis, screen chiral phosphines (e.g., PTA derivatives) to improve enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.